molecular formula C12H18INO2 B097022 Benzoylcholine iodide CAS No. 17518-43-3

Benzoylcholine iodide

Cat. No. B097022
CAS RN: 17518-43-3
M. Wt: 335.18 g/mol
InChI Key: XILQCEGWGBSDSH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of benzoylcholine derivatives and related compounds has been explored in several studies. One approach involved the creation of anti-acetylcholinesterase (anti-AChE) inhibitors, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed potent activity. The introduction of bulky moieties and substituents at specific positions significantly increased the inhibitory activity against AChE . Another method described the synthesis of 3-substituted 4-aroylisoquinolines through a Pd-catalyzed carbonylative cyclization process, which could be related to the synthesis of complex benzoylcholine structures . Additionally, iodine-catalyzed oxidative functionalization has been used to create isoquinolin-1(2H)-ones from simple azaarenes and methylarenes, demonstrating the versatility of iodine in catalyzing reactions involving benzylic C-H bonds .

Molecular Structure Analysis

The molecular structure of benzoylcholine derivatives can be quite complex, as evidenced by the solid-state chemistry of organic polyvalent iodine compounds. The crystal structures of two polymorphs of 1-(2′-iodobenzoyloxy)-1,2-benziodoxolin-3-one were reported, showing different configurations and intermolecular coordination bonds, which could be indicative of the structural diversity within benzoylcholine derivatives .

Chemical Reactions Analysis

Chemical reactions involving benzoylcholine derivatives have been studied, particularly in the context of C-H activation for the synthesis of various aromatic compounds. For instance, the synthesis of benzo[c]cinnolines was achieved through sequential C-C and C-N bond formation via oxidative C-H functionalization . Molecular iodine has also been used to catalyze benzylic sp3 C–H bond amination, leading to the synthesis of 2-arylquinazolines, which suggests potential pathways for modifying benzoylcholine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoylcholine derivatives have been investigated, particularly in the context of their potential as myocardial-imaging agents. Two radioiodinated analogs of benzoylcholine were prepared and showed favorable heart-to-blood and heart-to-lung ratios in in vivo studies in mice, indicating their potential for targeted imaging applications .

Scientific Research Applications

1. Cholinesterase Research

Benzoylcholine iodide has been utilized in the study of human serum cholinesterases. Research by Lockridge and La Du (1978) focused on comparing atypical and usual human serum cholinesterases using benzoylcholine. They observed differences in substrate affinity between the two forms of the enzyme, with benzoylcholine playing a key role in their experiments (Lockridge & La Du, 1978).

2. Myocardial Imaging

Dannals et al. (1981) explored the use of radioiodinated analogs of benzoylcholine as potential myocardial-imaging agents. They synthesized and studied the in vivo distribution of these compounds in mice, finding favorable heart-to-blood and heart-to-lung ratios (Dannals et al., 1981).

3. Cholinesterase Variant Differentiation

King and Griffin (1973) utilized benzoylcholine in their study to differentiate serum cholinesterase variants by analyzing the inhibition by succinyldicholine of the hydrolysis of benzoylcholine. This helped in understanding the genetically-determined cholinesterase variants (King & Griffin, 1973).

4. Cholinergic Synaptic Studies

Clarkson et al. (1992) investigated acetylcholine analogues, including benzoylcholine iodide, for their role in cholinergic synaptic vesicles. Their study contributes to the understanding of neurotransmitter transport mechanisms in the nervous system (Clarkson et al., 1992).

5. Blood Serum Cholinesterase Detection

Katsu and Kayamoto (1991) developed a method to determine cholinesterase in blood serum using a benzoate-sensitive membrane electrode. Benzoylcholine was used in their experiments to detect benzoic acid formed by enzymatic hydrolysis (Katsu & Kayamoto, 1991).

6. Neurochemical Monitoring

Song et al. (2012) presented a method for in vivo neurochemical monitoring using microdialysis sampling, where benzoylcholine was utilized as part of the high-performance liquid chromatography-tandem mass spectrometry method. This method was important for measuring neurotransmitters and metabolites in the brain (Song et al., 2012).

7. Acetylcholine Receptor Study

Karlin and Cowburn (1973) partially purified the acetylcholine receptor from electric tissue and used benzoylcholine iodide in their affinity-alkylating assays. This was crucial in understanding the receptor’s structure and function (Karlin & Cowburn, 1973).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye when handling Benzoylcholine iodide . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-benzoyloxyethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO2.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILQCEGWGBSDSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884552
Record name Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

335.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylcholine iodide

CAS RN

17518-43-3
Record name Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Record name Benzoylcholine iodide
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Record name Benzoylcholine iodide
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Record name Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Record name Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1)
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Record name (2-benzoyloxyethyl)trimethylammonium iodide
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Record name Benzoylcholine iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
RE Hubbard, MS O'Mahony, BL Calver… - European journal of …, 2008 - Springer
… of the substrate benzoylcholine iodide from the incubation solution [30]. The activity was expressed as nanomoles of benzoylcholine iodide utilized per millilitre plasma per minute. …
Number of citations: 144 link.springer.com
AH Ford‐Moore - Organic Syntheses, 2003 - Wiley Online Library
Benzoylcholine Iodide and Chloride - Ford‐Moore - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
M Ohashi, T Lino, T Takahashi… - Organic mass …, 1990 - Wiley Online Library
… As with acetylcholine halides, the liquid secondary ion mass spectrum of benzoylcholine iodide (3) exhibited cluster ions at m/z 878 and 543 for (3C+ + nM). In addition to these ions, a …
MP Fulton, GA Mogey - British Journal of Pharmacology and …, 1954 - ncbi.nlm.nih.gov
METHODS Cholinesterase Inhibition.-Anticholinesterase activity was determined manometrically at 37'C. in the Warburg apparatus (Ammon, 1933) with 0.025 M-NaHCO3 as medium …
Number of citations: 56 www.ncbi.nlm.nih.gov
WE Ormerod - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
… Materials The method of preparing benzoylcholine iodide illustrates the general method employed for all compounds unless otherwise stated. Benzoic acid was esterified with ethylene …
Number of citations: 38 www.ncbi.nlm.nih.gov
I Takayanagi, M Harada, K Koike - The Japanese Journal of …, 1991 - jstage.jst.go.jp
Concentration-response curves of 4 muscarinic full agonists were pro gressively inhibited by 10 to 50-min treatments of the longitudinal muscle of guinea pig ileum with …
Number of citations: 16 www.jstage.jst.go.jp
K Abou-Hatab, LS Nixon, MS O'mahony… - European journal of …, 1999 - Springer
… Benzoylcholinesterase activity was measured using the substrate benzoylcholine iodide [23]. Plasma (15 ll) was incubated with 50 lM substrate in 3 ml of buffer. Plasma enzyme activity …
Number of citations: 13 link.springer.com
S White, BL Calver, V Newsway, R Wade… - Age and …, 2005 - academic.oup.com
… Plasma benzoylcholinesterase activity was determined spectrophotometrically by measuring the disappearance of the substrate benzoylcholine iodide from the incubation solution [28]. …
Number of citations: 55 academic.oup.com
M Alkondon, A Ray, P Sen - Journal of pharmacy and …, 1986 - academic.oup.com
… chloride and benzoylcholine iodide were used as substrates for determining true and pseudo ChE activity, respectively, and expressed as pmol of substrate hydrolysed (mg protein)-' …
Number of citations: 12 academic.oup.com
K Abou-Hatab, K Ganeshalingam… - European journal of …, 2001 - Springer
… Plasma benzoylcholinesterase activity was measured in vitro by monitoring the disappearance of the substrate benzoylcholine iodide spectrophotometrically at a wavelength of 240 nm. …
Number of citations: 15 link.springer.com

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